4-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-N-ethylpyrimidin-2-amine
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Overview
Description
4-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-N-ethylpyrimidin-2-amine is a complex organic compound that features a bromopyrimidine moiety linked to a piperazine ring, which is further connected to an ethylpyrimidine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-N-ethylpyrimidin-2-amine typically involves multiple steps, starting with the preparation of the bromopyrimidine intermediate. One common method involves the nucleophilic substitution reaction of 5-bromopyrimidine with piperazine under microwave irradiation . The resulting intermediate is then reacted with N-ethylpyrimidin-2-amine under suitable conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-N-ethylpyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the bromopyrimidine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Piperazine in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding pyrimidine N-oxides, while reduction may produce amine derivatives.
Scientific Research Applications
4-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-N-ethylpyrimidin-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including as an anti-cancer or anti-inflammatory agent.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-N-ethylpyrimidin-2-amine involves its interaction with specific molecular targets. The bromopyrimidine moiety can bind to nucleophilic sites on proteins or nucleic acids, potentially inhibiting their function. The piperazine ring may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]ethanol
- 5-Bromopyrimidine
- 4-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-2-cyclopropyl-5,6-dimethylpyrimidine
Uniqueness
4-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-N-ethylpyrimidin-2-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C14H18BrN7 |
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Molecular Weight |
364.24 g/mol |
IUPAC Name |
4-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-N-ethylpyrimidin-2-amine |
InChI |
InChI=1S/C14H18BrN7/c1-2-16-13-17-4-3-12(20-13)21-5-7-22(8-6-21)14-18-9-11(15)10-19-14/h3-4,9-10H,2,5-8H2,1H3,(H,16,17,20) |
InChI Key |
GLTFGJQAVIXDDY-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=NC=CC(=N1)N2CCN(CC2)C3=NC=C(C=N3)Br |
Origin of Product |
United States |
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